molecular formula C19H20ClFN2O3S B2709074 N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-24-3

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2709074
CAS No.: 1021090-24-3
M. Wt: 410.89
InChI Key: IVHZTJUVOCFWFM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide nitrogen. The acetamide backbone is further substituted with a piperidine ring, which is sulfonylated at the 1-position by a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHZTJUVOCFWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of Aromatic Substituents: The aromatic groups are attached through nucleophilic aromatic substitution reactions, where the piperidine derivative reacts with 4-chlorophenyl and 4-fluorophenyl compounds.

    Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the aromatic substituents, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with hydrogenated rings or sulfonyl groups converted to sulfides.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Synthesis Pathway

The synthesis of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves several key steps:

  • Formation of Piperidine Intermediate : The reaction of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions yields the piperidine intermediate.
  • Alkylation : The piperidine intermediate is then alkylated using an ethylating agent.
  • Acetamide Formation : Finally, the alkylated piperidine is reacted with acetic anhydride to produce the desired acetamide compound.

This compound exhibits significant biological activity, primarily through its interaction with various molecular targets.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that it effectively inhibits AChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models.

Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The compound has shown effective inhibition at low concentrations, particularly against resistant strains.

Activity TypeTargetEffectReference
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition observed
AntibacterialE. coliInhibition at low concentrations
AntibacterialS. aureusEffective against resistant strains

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. It was found that compounds with a similar piperidine structure exhibited significant inhibition of AChE, leading to increased acetylcholine levels and improved cognitive function in animal models.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound could effectively inhibit AChE activity and exhibited notable antibacterial properties against both E. coli and S. aureus. The structure-activity relationship (SAR) indicates that modifications to the piperidine and acetamide moieties significantly influence biological efficacy.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies often reveal its binding affinity, selectivity, and the resulting biological effects.

Comparison with Similar Compounds

Acetamide Derivatives with Halogenated Aromatic Substituents

  • Compound 1b (2-(4-Chlorophenyl)-N-((4-Chlorophenyl)Carbamoyl)Acetamide) : Structural Differences: Lacks the piperidine-sulfonyl moiety, instead featuring a carbamoyl group. The dual 4-chlorophenyl groups may enhance hydrophobic interactions in molecular docking studies, as seen in anticancer research.
  • N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-yl]Acetamide : Structural Differences: Replaces the piperidine ring with piperazine and introduces a 4-methylphenyl sulfonyl group. The methyl group on the sulfonyl substituent may enhance lipophilicity compared to the 4-fluorophenyl group in the target compound.

Sulfonamide-Containing Piperidine/Piperazine Derivatives

  • W-18 (1-(4-Nitrophenylethyl)Piperidylidene-2-(4-Chlorophenyl)Sulfonamide) : Structural Differences: Features a nitro group and phenylethyl chain on the piperidine, with a sulfonamide linkage to 4-chlorophenyl. However, this may also confer toxicity risks, as seen in synthetic opioid analogs.
  • N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide : Structural Differences: Substitutes the piperidine-sulfonyl group with a sulfanyl-pyrimidine moiety. The pyrimidine ring may engage in π-π stacking with biological targets, common in kinase inhibitors.

Heterocyclic Sulfonyl/Sulfanyl Acetamides

  • N-(4-Chlorophenyl)-2-{[3-Cyano-6-(4-Methylphenyl)-4-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Acetamide : Structural Differences: Incorporates a trifluoromethyl-pyridine ring linked via a sulfanyl group.
  • N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide :

    • Structural Differences : Replaces the piperidine-sulfonyl group with a benzothiazole ring.
    • Implications : Benzothiazole’s aromaticity and rigidity may enhance DNA intercalation or topoisomerase inhibition, as seen in anticancer agents.

Key Structural and Functional Insights

Property Target Compound Analog Highlights
Aromatic Substituents 4-Chlorophenyl, 4-fluorophenyl Dual halogens enhance hydrophobic interactions and metabolic stability .
Sulfonyl Group 4-Fluorophenylsulfonyl on piperidine Increases polarity and stability; may reduce CNS penetration .
Heterocyclic Core Piperidine Less basic than piperazine, potentially improving blood-brain barrier passage .
Backbone Flexibility Semi-rigid (piperidine ring) More rigid than open-chain analogs, possibly enhancing target specificity .

Biological Activity

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClF2N3O3S, with a molecular weight of approximately 417.89 g/mol. The compound features several functional groups, including a chlorinated phenyl group, a fluorinated sulfonamide, and a piperidine ring, which contribute to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal communication.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in pain pathways and inflammation, which may explain its analgesic and anti-inflammatory properties.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. These effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways. Studies have demonstrated that derivatives of this compound can effectively reduce pain responses in animal models .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria indicate effective antibacterial action .

3. Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have been linked to the inhibition of key signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant reduction in pain responses
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against Staphylococcus aureus (MIC)
AnticancerInduces apoptosis in cancer cell lines

Case Study: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic efficacy of this compound using the formalin test. The results showed a significant decrease in pain behavior compared to the control group, suggesting potent analgesic properties linked to its mechanism of action involving COX inhibition.

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